Thieno[3,2-b]furan
Overview
Description
Thieno[3,2-b]furan is a heterocyclic compound that consists of fused thiophene and furan ringsThe fusion of thiophene and furan rings imparts unique electronic properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]furan can be synthesized through various methods. One notable method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis approach uses catalysts such as palladium and copper, with bases like potassium phosphate and solvents like tert-butanol. The reaction conditions are optimized to achieve moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that minimize waste and use environmentally friendly reagents. The one-pot synthesis method mentioned above is particularly advantageous for industrial applications due to its efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Thieno[3,2-b]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of thieno[3,2-b]furan involves its interaction with molecular targets and pathways within cells. The compound’s unique electronic properties allow it to interact with specific proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways and gene expression .
Comparison with Similar Compounds
Benzodifurans: These compounds also contain fused furan rings and exhibit high fluorescence quantum efficiency.
Naphthodifurans: These compounds are used in the development of high-performance organic light-emitting diodes and organic field-effect transistors.
Uniqueness of Thieno[3,2-b]furan: this compound stands out due to its unique combination of thiophene and furan rings, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics and materials science .
Properties
IUPAC Name |
thieno[3,2-b]furan | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4OS/c1-3-7-5-2-4-8-6(1)5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNIMLKGZSAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347206 | |
Record name | Thieno[3,2-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20656-13-7 | |
Record name | Thieno[3,2-b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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